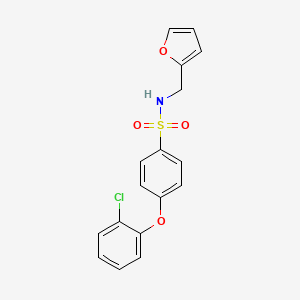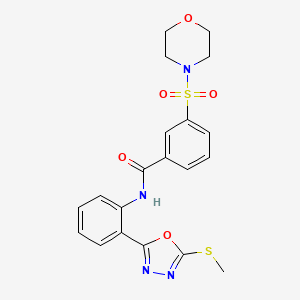![molecular formula C18H18N2O3S B2581425 4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864975-52-0](/img/structure/B2581425.png)
4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to dyes .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The exact method can vary depending on the specific substituents on the benzene ring and the amine .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reduction to form benzylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides, such as their boiling point, density, and pKa, can be predicted using various computational methods .Scientific Research Applications
Antihyperglycemic Activity
The synthesis of benzothiazole derivatives, including those similar to the specified chemical, has been explored for potential antidiabetic applications. For instance, Nomura et al. (1999) identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide as a candidate drug for treating diabetes mellitus, highlighting the potential of benzothiazole derivatives in antihyperglycemic therapy (Nomura et al., 1999).
Antimicrobial and Anticancer Activity
Various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives, showing significant antimicrobial and anticancer activities, indicating the versatility of benzothiazole-based compounds in developing therapeutics for infections and cancer (Deep et al., 2016).
Liquid Crystalline Properties
The benzothiazole core has also been utilized in the synthesis of liquid crystalline materials. Ha et al. (2010) developed new calamitic liquid crystals with a benzothiazole core, showing that these compounds exhibit enantiotropic nematic and smectic C phases, which could have applications in display technologies (Ha et al., 2010).
Aldose Reductase Inhibition
Benzothiazole derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Saeed et al. (2014) synthesized new series of oxothiazolidine benzoate and acetate derivatives, showing potent inhibition of aldose reductase, suggesting their utility in preventing or treating diabetic complications (Saeed et al., 2014).
Nematicidal Activity
In agricultural research, benzothiazole derivatives have been evaluated for nematicidal activity. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating good nematicidal activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease, highlighting the potential of these compounds in pest management (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The study of benzamides is a very active field of research, with new compounds being synthesized and tested for various applications all the time. Future research will likely continue to explore the potential uses of these compounds in various fields, including medicine, materials science, and more .
properties
IUPAC Name |
4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-12-11-20-15-5-3-4-6-16(15)24-18(20)19-17(21)13-7-9-14(23-2)10-8-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUAJQJSHQAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)
![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)




![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)


![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)